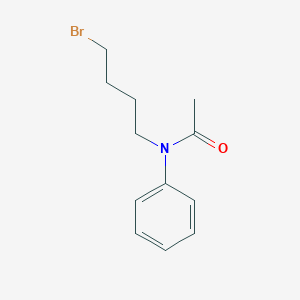
N-(4-bromobutyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromobutyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromobutyl group attached to the nitrogen atom of the phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobutyl)-N-phenylacetamide typically involves the reaction of phenylacetamide with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is usually carried out in an organic solvent like acetonitrile (MeCN) at elevated temperatures. The general reaction scheme is as follows:
- Dissolve phenylacetamide in acetonitrile.
- Add 1,4-dibromobutane and potassium carbonate to the solution.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the reaction mixture and filter off the precipitated potassium bromide.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobutyl)-N-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF).
Major Products Formed
Nucleophilic Substitution: Formation of N-(4-substituted butyl)-N-phenylacetamide derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(4-bromobutyl)-N-phenylamine.
Scientific Research Applications
N-(4-bromobutyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromobutyl)-N-phenylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobutyl group can enhance the compound’s ability to penetrate cell membranes, while the phenylacetamide moiety can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromobutyl)phthalimide: Similar in structure but contains a phthalimide group instead of a phenylacetamide group.
N-(4-bromobutyl)-N-methylacetamide: Contains a methyl group instead of a phenyl group.
N-(4-bromobutyl)-N-phenylpropionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
N-(4-bromobutyl)-N-phenylacetamide is unique due to the combination of the bromobutyl and phenylacetamide groups, which confer specific chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-(4-bromobutyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16BrNO/c1-11(15)14(10-6-5-9-13)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
BVPMUZHZVHXNNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCCBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


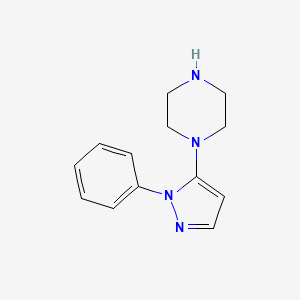
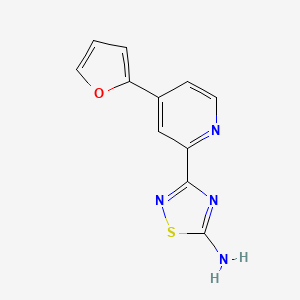
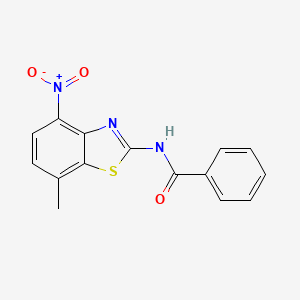
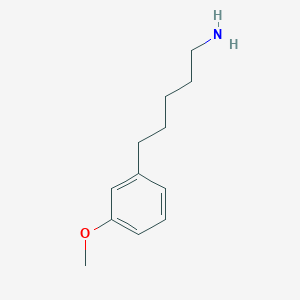

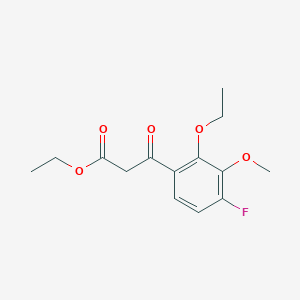
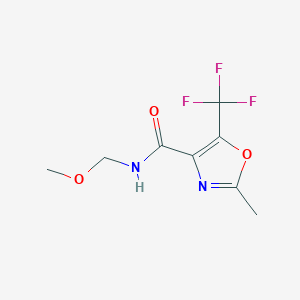

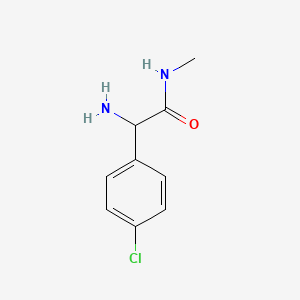
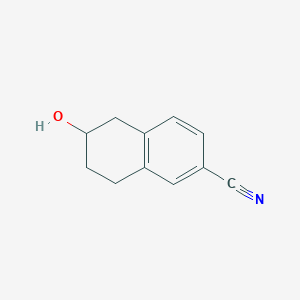
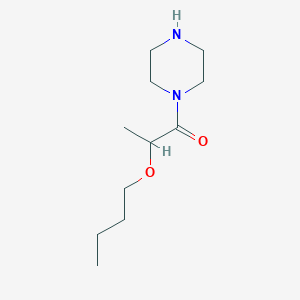
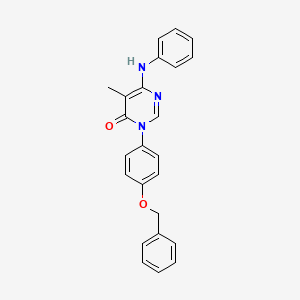
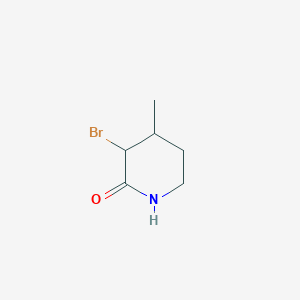
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate](/img/structure/B13876071.png)
